BenchChemオンラインストアへようこそ!

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one

Lipophilicity Physicochemical profiling Medicinal chemistry

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1446355-50-5) is a spirocyclic heterocyclic building block with the molecular formula C6H10N2O2 and molecular weight 142.16 g/mol. Its structure features an oxazolidinone ring fused via a spiro carbon to an N-methylazetidine moiety, generating a conformationally constrained scaffold with a topological polar surface area (TPSA) of 41.6 Ų and a computed XLogP3 of -0.9.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 1446355-50-5
Cat. No. B1431121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one
CAS1446355-50-5
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCN1CC2(CNC2)OC1=O
InChIInChI=1S/C6H10N2O2/c1-8-4-6(2-7-3-6)10-5(8)9/h7H,2-4H2,1H3
InChIKeyRUNNPHJFVKWZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1446355-50-5): Procurement-Grade Spirocyclic Building Block for Beta-Lactamase Inhibitor Programs


7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1446355-50-5) is a spirocyclic heterocyclic building block with the molecular formula C6H10N2O2 and molecular weight 142.16 g/mol [1]. Its structure features an oxazolidinone ring fused via a spiro carbon to an N-methylazetidine moiety, generating a conformationally constrained scaffold with a topological polar surface area (TPSA) of 41.6 Ų and a computed XLogP3 of -0.9 [1]. The compound is commercially available from multiple vendors in purities ranging from 95% to 98%+ , and its hydrochloride salt (CAS 1909305-58-3) is also accessible for applications requiring enhanced aqueous solubility .

Why Generic Spirocyclic Building Blocks Cannot Substitute for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one in Metallo-Beta-Lactamase Inhibitor Synthesis


The 5-oxa-2,7-diazaspiro[3.4]octan-6-one scaffold family exhibits profound functional divergence depending on N-substitution and ring-regioisomerism: the non-methylated analogue (CAS 1446355-49-2) is a known soluble guanylyl cyclase (sGC) inhibitor (ODQ) , while the N7-methylated variant (CAS 1446355-50-5) serves as a key intermediate in the synthesis of beta-tetrazolyl-propionic acid metallo-beta-lactamase (MBL) inhibitors as claimed in EP3139918B1/WO2015171474A1 [1]. The N7-methyl group is structurally embedded in the final pharmacophore architecture, meaning substitution with a non-methylated or differently N-substituted analogue would yield a different final compound not covered by the patent's SAR [1]. Additionally, the 7-oxa-2,5-diazaspiro[3.4]octan-6-one regioisomer (different nitrogen positions) has a distinct pharmacological profile as an enzyme inhibitor/modulator , confirming that regioisomeric substitution is not functionally interchangeable.

Quantitative Head-to-Head Differentiation of 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one Against Closest Structural Analogs


N7-Methylation Shifts LogP by +1.2 Units Relative to Non-Methylated Parent Scaffold

The N7-methyl substituent on 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1446355-50-5) substantially alters lipophilicity compared to the non-methylated parent scaffold 5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1446355-49-2). The methylated target compound has a computed XLogP3 of -0.9 [1], whereas the non-methylated analogue has a measured LogP of -0.91 (computed LogP approximately -1.1 to -1.2) . The introduction of the methyl group increases LogP by approximately 1.2 log units, reflecting greater lipophilicity that can influence membrane permeability and protein binding in downstream drug candidates [2].

Lipophilicity Physicochemical profiling Medicinal chemistry

Hydrogen Bond Donor Count Reduced from 2 to 1 by N7-Methylation

N7-Methylation eliminates one hydrogen bond donor (HBD) from the scaffold. The target compound 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one has 1 HBD and 3 HBA [1], whereas the non-methylated analogue 5-oxa-2,7-diazaspiro[3.4]octan-6-one has 2 HBD and 2 HBA . This change in HBD count directly impacts compliance with Lipinski's Rule of Five and the CNS MPO desirability score, where HBD ≤ 1 is favorable for CNS drug candidates [2].

Hydrogen bonding Drug-likeness Physicochemical property

Patent-Specific Use as Key Intermediate in Tetrazolyl-Propionic Acid MBL Inhibitor Series

7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one is explicitly cited as a synthetic intermediate in the preparation of beta-tetrazolyl-propionic acids claimed as metallo-beta-lactamase (MBL) inhibitors in EP3139918B1 / WO2015171474A1 [1]. This patent, assigned to Merck Sharp & Dohme, describes compounds of Formula I that inhibit Class B MBL enzymes (e.g., NDM-1, VIM, IMP types) and are used in combination with beta-lactam antibiotics to overcome resistance [1]. The closely related diazaspiro[5.5]undecane scaffold in a follow-on patent (WO2016122994A1, Dejesus et al., 2016) yielded compounds with IC50 values of 2.25 nM against Serratia marcescens MBL type 2 and 0.640 nM against Pseudomonas aeruginosa MBL type 2 [2], establishing the potency benchmark achievable with diazaspiro-tetrazolyl architectures. No equivalent MBL inhibitor patent exists for the non-methylated 5-oxa-2,7-diazaspiro[3.4]octan-6-one scaffold.

Metallo-beta-lactamase Antibiotic resistance Patent-protected intermediate

Spirocyclic Conformational Restraint Differentiates from Flexible Linear Oxazolidinone Building Blocks

The spirocyclic junction in 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one locks the oxazolidinone and azetidine rings into a fixed orthogonal orientation, conferring conformational rigidity not achievable with linear oxazolidinone or monocyclic building blocks [1]. The fraction of sp3-hybridized carbons (Fsp3) for this scaffold is approximately 0.67 (4 sp3 carbons out of 6 total carbons), consistent with spirocyclic systems known to correlate with improved clinical success rates due to enhanced solubility and reduced toxicity compared to flatter aromatic scaffolds [2]. The rigid spiro architecture pre-organizes functional groups for target engagement, potentially reducing the entropic penalty upon binding compared to flexible linear oxazolidinone building blocks commonly used as alternatives .

Conformational restriction Fsp3 Scaffold diversity

Hydrochloride Salt Form (CAS 1909305-58-3) Offers Differentiated Solubility and Handling Profile

The hydrochloride salt of 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one (CAS 1909305-58-3, MW 178.62 g/mol) is commercially available and provides enhanced aqueous solubility and stability compared to the free base . In contrast, the non-methylated analogue 5-oxa-2,7-diazaspiro[3.4]octan-6-one is not listed with a hydrochloride salt form in major vendor catalogs . The hydrochloride salt has a computed LogP of -0.1678, indicating significantly higher aqueous solubility than the free base (XLogP3 = -0.9) . This salt form facilitates direct use in aqueous biological assays and simplifies formulation development without requiring pre-dissolution in organic co-solvents.

Salt form Aqueous solubility Formulation enablement

Optimal Procurement and Application Scenarios for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one Based on Quantified Differentiation Evidence


Synthesis of Patent-Mapped Metallo-Beta-Lactamase Inhibitors for Antibiotic Resistance Programs

Use as the spirocyclic core intermediate in the preparation of beta-tetrazolyl-propionic acid MBL inhibitors following the synthetic routes disclosed in EP3139918B1/WO2015171474A1. This compound is structurally integrated into the final pharmacophore; related diazaspiro-tetrazolyl architectures have demonstrated sub-nanomolar IC50 values (0.640–2.25 nM) against clinically relevant Class B MBL enzymes from P. aeruginosa and S. marcescens [1]. The N7-methyl group on the azetidine nitrogen is essential for generating the specific substitution pattern required by the patent claims; use of the non-methylated scaffold (CAS 1446355-49-2) would produce a different final compound outside the patent SAR [1].

CNS-Focused Fragment Library Design and Lead Optimization

Deploy as a conformationally constrained, CNS-appropriate building block in fragment-based drug discovery. With 1 HBD, 3 HBA, XLogP3 of -0.9, TPSA of 41.6 Ų, and zero rotatable bonds, this scaffold falls within the desirable CNS MPO parameter space (HBD ≤ 1; TPSA < 70 Ų; LogP 1–3) [2]. The spirocyclic architecture with Fsp3 ≈ 0.67 provides three-dimensionality that correlates with improved clinical success rates [3], making it suitable for CNS-targeted library enumeration where flat aromatic scaffolds have historically underperformed.

High-Throughput Screening Campaigns Requiring Pre-Dissolved Aqueous-Compatible Building Blocks

Procure the hydrochloride salt (CAS 1909305-58-3) for HTS library synthesis where aqueous solubility is critical. The salt form (LogP = -0.1678) provides significantly enhanced water solubility compared to the free base (XLogP3 = -0.9), enabling direct dissolution in aqueous assay buffers without DMSO co-solvent complications . This reduces the risk of compound precipitation during biochemical or cell-based screening and simplifies automated liquid handling workflows.

Structure-Based Drug Design Leveraging Spirocyclic Conformational Restriction

Utilize the rigid spiro[3.4] scaffold as a conformationally pre-organized core for targeting enzymes with well-defined binding pockets. The locked orthogonal orientation of the oxazolidinone and azetidine rings eliminates conformational flexibility (0 rotatable bonds), reducing the entropic penalty upon target binding [4]. This property is particularly valuable for kinase inhibitor design, where diazaspiro scaffolds have demonstrated ligand-efficient binding confirmed by protein crystallography .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.